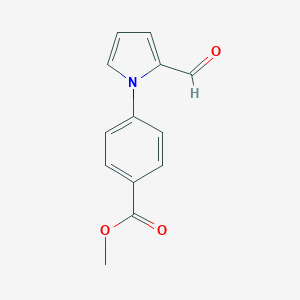

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

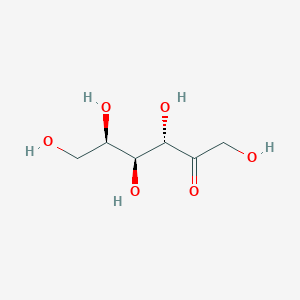

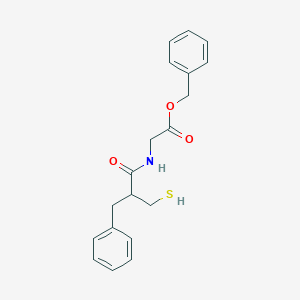

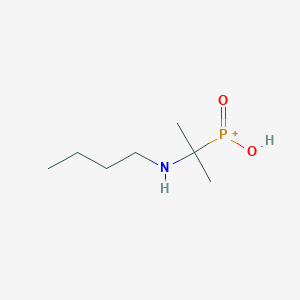

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a chemical compound with the empirical formula C14H13NO3 . It has a molecular weight of 243.26 . This compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can be represented by the SMILES stringO=C(OC)C(C=C1)=CC=C1CN2C(C=O)=CC=C2 . The InChI key for this compound is BECUPNSFEBPTCD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a solid compound . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Electrochromic Properties : A study by Almeida et al. (2017) discussed the synthesis of a pyrrole derivative integrated with Methyl Red (MR). This derivative was used for electropolymerization, revealing enhanced electrochromic properties like chromatic contrast and switching time. These findings are significant for applications in pH sensors.

Synthesis of Novel Ring Systems : Koriatopoulou et al. (2008) developed a novel synthesis for the pyrrolo[2,1-c][1,4]benzodiazocine ring system using 1H-pyrrole-2-carbaldehyde and methyl bromoacetate. This synthesis method, detailed in their study, could be useful for the development of new pharmaceuticals and materials. (Koriatopoulou, Karousis, & Varvounis, 2008)

Monolayer and Copolymerization Studies : Research by Schneider et al. (2017) explored the use of 4-(pyrrol-1-yl)-benzenethiol derivatives in creating self-assembled monolayers on gold, which improved the properties of copolymerized poly(pyrrole) layers. Such advancements have implications for electronics and sensor technologies. (Schneider, Füser, Bolte, & Terfort, 2017)

NMR Characterization in Chemical Shift Reagents : Gianferrara et al. (2007) reported on the use of metalloporphyrins in NMR spectroscopy to unambiguously characterize the cis- and trans-isomers of meso-porphyrins. This approach is particularly relevant for analytical chemistry and drug development. (Gianferrara, Giust, Bratsos, & Alessio, 2007)

Regioselective Palladium-Catalyzed Functionalization : A study by Wiest et al. (2016) described the use of pyrrole as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, which is significant in the field of organic synthesis and medicinal chemistry. (Wiest, Poethig, & Bach, 2016)

Multicomponent Reactions for Heterocyclic Compounds : Soleimani and Zainali (2011) developed a novel four-component reaction involving 2-formylbenzoic acids, which led to efficient preparation of benzoate derivatives and isochromeno[3,4-b]pyrroles. This research highlights the potential of these compounds in drug discovery and materials science. (Soleimani & Zainali, 2011)

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-(2-formylpyrrol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQPUKJGKHTBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600054 |

Source

|

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

CAS RN |

149323-67-1 |

Source

|

| Record name | Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

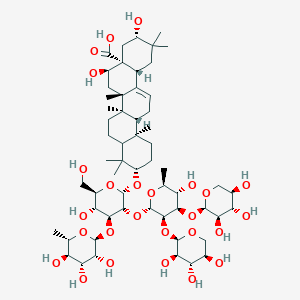

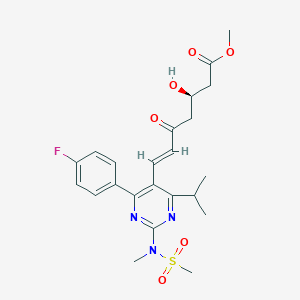

![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)